Cas no 84773-28-4 ((R)-2-(Methylamino)-2-phenylethanol)

(R)-2-(Methylamino)-2-phenylethanol is a chiral β-amino alcohol compound featuring a phenyl group and a methylamino substituent on the ethanol backbone. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications, particularly in the preparation of adrenergic agonists and other bioactive molecules. The compound’s structural versatility allows for further functionalization, enabling its use in the development of optically active ligands or catalysts. High enantiomeric purity ensures consistent performance in stereoselective reactions. Suitable for research and industrial applications, it is commonly handled under controlled conditions due to its amine functionality. Storage recommendations typically include protection from moisture and light to maintain stability.
(R)-2-(Methylamino)-2-phenylethanol structure
84773-28-4 structure
Product Name:(R)-2-(Methylamino)-2-phenylethanol
CAS No:84773-28-4
MF:C9H13NO
MW:151.205622434616
MDL:MFCD20449320
CID:1032253
PubChem ID:11030005
Update Time:2025-06-15

(R)-2-(Methylamino)-2-phenylethanol Chemical and Physical Properties

Names and Identifiers

    • (R)-2-(Methylamino)-2-phenylethanol
    • (2R)-2-(Methylamino)-2-phenylethanol
    • OSM-S-343
    • (R)-2-Methylamino-2-phenyl-ethanol
    • Y13039
    • SCHEMBL1964722
    • (R)-2-(Methylamino)-2-phenylethan-1-ol
    • 84773-28-4
    • CS-0151244
    • DTXSID90452458
    • MFCD20449320
    • BS-17635
    • (r)-2-(N-methylamino)-2-phenylethanol
    • ULIMZYAYESNNIP-VIFPVBQESA-N
    • (βR)-β-(Methylamino)benzeneethanol (ACI)
    • Benzeneethanol, β-(methylamino)-, (R)- (ZCI)
    • (R)-2-Methylamino-2-phenylethanol
    • (R)-N-methylphenylglycinol
    • DB-327951
    • AKOS016844212
    • MDL: MFCD20449320
    • Inchi: 1S/C9H13NO/c1-10-9(7-11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m0/s1
    • InChI Key: ULIMZYAYESNNIP-VIFPVBQESA-N
    • SMILES: [C@H](C1C=CC=CC=1)(NC)CO

Computed Properties

  • Exact Mass: 151.099714038g/mol
  • Monoisotopic Mass: 151.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 99.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 32.3Ų

(R)-2-(Methylamino)-2-phenylethanol Pricemore >>

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(R)-2-(Methylamino)-2-phenylethanol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 - 5 °C; 15 min, rt; overnight, reflux; cooled
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  cooled; 1 h
Reference
Synthesis of single-enantiomer 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones
Becker, Christopher W.; Dembofsky, Bruce T.; Hall, James E.; Jacobs, Robert T.; Pivonka, Don E.; et al, Synthesis, 2005, (15), 2549-2561

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Potassium hydroxide Solvents: Water
Reference
Synthesis of chiral aminophosphine phosphinites. Use in catalytic asymmetric reduction
Karim, A.; Mortreux, A.; Petit, F.; Buono, G.; Peiffer, G.; et al, Journal of Organometallic Chemistry, 1986, 317(1), 93-104

Production Method 3

Reaction Conditions
1.1 Reagents: Iodine ,  Sodium borohydride Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 18 h, reflux; reflux → rt
1.2 Reagents: Methanol ;  30 min, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ;  1 h, rt
Reference
Synthesis of (5R)-4-methyl-5-phenyl-1,3,4-oxadiazinan-2-one and some N-acyl derivatives from (R)-phenylglycine
Rodrigues, Alessandro; Olivato, Paulo Roberto; Rittner, Roberto, Synthesis, 2005, (15), 2578-2582

Production Method 4

Reaction Conditions
1.1 Reagents: Iodine ,  Sodium borohydride Solvents: Tetrahydrofuran ;  25 - 30 °C; overnight, reflux
1.2 Reagents: Methanol ;  rt
Reference
Synthesis of new ligand 1,2-bis[(R,R)-1,3,2-oxazaphospholidine]ethane with C2-symmetric axis and application in Rh-catalyzed asymmetric hydrogenation
Gong, Da-chun; Zhou, Hua; Wei, Ping; Ouyang, Ping-kai, Chemical Research in Chinese Universities, 2007, 23(5), 544-548

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  25 - 40 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  40 °C; 40 °C → reflux; 18 h, reflux; reflux → 30 °C
Reference
Synthesis chiral 2,2'-(1,2-ethanediyl)bis[1,3,2-oxazaphospholidine] derivatives and determination of their activity as ligands in rhodium-catalyzed stereoselective hydrogenation reaction
Gong, Da-Chun; Zhou, Hua; Wei, Ping; Wang, Tai-Shan; Ouyang, Ping-Kai, Youji Huaxue, 2008, 28(4), 638-643

(R)-2-(Methylamino)-2-phenylethanol Raw materials

(R)-2-(Methylamino)-2-phenylethanol Preparation Products

(R)-2-(Methylamino)-2-phenylethanol Suppliers

Amadis Chemical Company Limited
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(CAS:84773-28-4)(R)-2-(Methylamino)-2-phenylethanol
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:45
Price ($):571.0/322.0/186.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:84773-28-4)(R)-2-(甲氨基)-2-苯基乙醇
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Additional information on (R)-2-(Methylamino)-2-phenylethanol

Comprehensive Overview of (R)-2-(Methylamino)-2-phenylethanol (CAS No. 84773-28-4): Properties, Applications, and Industry Insights

(R)-2-(Methylamino)-2-phenylethanol (CAS No. 84773-28-4) is a chiral organic compound with significant relevance in pharmaceutical and chemical research. This enantiomerically pure substance belongs to the class of amino alcohols, characterized by its phenylethanol backbone and methylamino functional group. Its stereospecific structure makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in asymmetric catalysis and drug development.

The growing demand for chiral building blocks like (R)-2-(Methylamino)-2-phenylethanol reflects broader trends in precision medicine and green chemistry. Researchers frequently search for "CAS 84773-28-4 supplier," "enantioselective synthesis of phenylethanol derivatives," or "applications of (R)-amino alcohols in pharmaceuticals," highlighting its industrial importance. The compound's high optical purity (>98% ee) and structural versatility enable its use in creating β-adrenergic receptor ligands and other therapeutic agents.

From a synthetic chemistry perspective, 84773-28-4 demonstrates remarkable stability under various reaction conditions. Recent publications emphasize its role in developing sustainable catalytic processes, aligning with the pharmaceutical industry's focus on atom economy and waste reduction. Analytical techniques such as HPLC chiral separation and X-ray crystallography confirm its configuration, while FT-IR and NMR spectroscopy validate its chemical identity.

The compound's physicochemical properties include a molecular weight of 165.23 g/mol, melting point range of 89-92°C, and solubility in polar organic solvents. These characteristics make (R)-2-(Methylamino)-2-phenylethanol particularly suitable for multistep organic synthesis. Industry professionals often inquire about "scale-up production of CAS 84773-28-4" and "derivatization strategies for amino alcohols," indicating its commercial potential.

Emerging applications in biocatalysis and continuous flow chemistry have renewed interest in this compound. Its molecular structure serves as a template for designing novel enzyme inhibitors and chiral auxiliaries. The pharmaceutical sector values its potential in creating central nervous system (CNS) drugs, with particular attention to its blood-brain barrier permeability characteristics.

Quality control protocols for 84773-28-4 typically involve chiral stationary phase chromatography to ensure enantiomeric excess. Regulatory documentation emphasizes proper storage conditions (2-8°C under inert atmosphere) to maintain stability. The compound's low hygroscopicity and crystalline form facilitate handling in industrial settings, addressing common queries about "handling precautions for amino alcohols."

Recent patent literature reveals innovative uses of (R)-2-(Methylamino)-2-phenylethanol in smart materials and molecular recognition systems. Its structural features enable participation in hydrogen bonding networks, making it valuable for supramolecular chemistry applications. Academic researchers frequently investigate its conformational dynamics through computational chemistry methods.

The global market for chiral intermediates like CAS 84773-28-4 continues to expand, driven by demand for single-enantiomer drugs. Industry reports highlight compound-specific searches such as "price trends for (R)-2-(Methylamino)-2-phenylethanol" and "technical specifications of 84773-28-4." Manufacturers emphasize GMP-compliant synthesis routes to meet pharmaceutical grade requirements.

Environmental considerations have prompted development of greener synthetic routes to (R)-2-(Methylamino)-2-phenylethanol. Modern approaches utilize organocatalysis and biocatalytic resolution instead of traditional metal-catalyzed methods. These advancements respond to searches for "eco-friendly production of chiral phenylethanol derivatives" and "sustainable chiral chemistry."

Future research directions may explore the compound's potential in neuroscience applications and advanced drug delivery systems. Its structural similarity to neurotransmitter precursors makes 84773-28-4 particularly interesting for neuropharmacology studies. The scientific community continues to investigate its structure-activity relationships through molecular docking simulations.

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Amadis Chemical Company Limited
(CAS:84773-28-4)(R)-2-(Methylamino)-2-phenylethanol
A1180593
Purity:99%/99%/99%
Quantity:1g/250mg/100mg
Price ($):571.0/322.0/186.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:84773-28-4)(R)-2-(甲氨基)-2-苯基乙醇
LE8530150
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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